molecular formula C16H11F3N4O2 B504158 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400078-67-3

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No. B504158
CAS RN: 400078-67-3
M. Wt: 348.28g/mol
InChI Key: HKCJOXCHHKTQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a chemical compound with the molecular formula C16H11F3N4O2 . It has an average mass of 348.279 Da and a monoisotopic mass of 348.083405 Da .

Mechanism of Action

Target of Action

The primary target of the compound 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial cofactor in various enzymatic reactions. By increasing the activity of NAMPT, the compound boosts the production of NAD+, thereby influencing the various biological processes that rely on this molecule .

Pharmacokinetics

This suggests that the compound has been optimized for improved bioavailability and reduced potential for drug-drug interactions .

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+. This can have various effects at the molecular and cellular level, depending on the specific biological processes that are influenced by NAD+ in a given cell type . For instance, it could potentially influence cellular metabolism, aging processes, and other NAD±dependent functions .

properties

IUPAC Name

6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJOXCHHKTQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

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